molecular formula C20H20N4O7S2 B2483376 N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide CAS No. 886921-88-6

N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Cat. No. B2483376
CAS RN: 886921-88-6
M. Wt: 492.52
InChI Key: NZUFSDZSLVCHSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide involves multiple steps, including the formation of 1,3,4-oxadiazole ring and subsequent functionalization with sulfonyl and morpholino groups. For example, Gangapuram and Redda (2009) synthesized a series of substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl] benzamide/benzene sulfonamides showcasing a similar synthetic approach (Gangapuram & Redda, 2009).

Scientific Research Applications

Anticancer Activity

N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide and its derivatives have been extensively studied for their potential anticancer properties. Research focusing on the design, synthesis, and evaluation of these compounds has revealed moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. The activity is measured in comparison to reference drugs, with some derivatives showing higher anticancer activities, highlighting the compound's potential as a therapeutic agent in cancer treatment (Ravinaik et al., 2021).

Prodrug Potential

The compound's structure incorporates features that are amenable to prodrug strategies, particularly for enhancing the solubility and bioavailability of drugs. Studies have shown that N-acyl derivatives of N-methylsulfonamides, including those related to the chemical structure , can be synthesized and evaluated as potential prodrugs, especially for sulfonamide groups found in carbonic anhydrase inhibitors. These derivatives demonstrate improved water solubility and adequate lipophilicity at physiological pH, indicating the compound's utility in prodrug formulation (Larsen et al., 1988).

Antimicrobial and Antibacterial Studies

N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide derivatives have been synthesized and evaluated for their antimicrobial and antibacterial properties. These studies aim to address the growing concern of antibiotic resistance by exploring new compounds with effective antimicrobial activities. Research findings suggest that certain derivatives exhibit moderate to significant activity against both Gram-negative and Gram-positive bacteria, showcasing the compound's potential as a basis for developing new antibacterial agents (Khalid et al., 2016).

Pharmacological Screening

The structural versatility of N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide allows for the synthesis of derivatives with varied biological activities. Through pharmacological screening, some derivatives have been identified as potent agents with potential applications in treating various diseases. These screenings include evaluations for anti-inflammatory, antitubercular, and other pharmacological activities, underscoring the compound's importance in drug discovery and development processes (Suresh Kumar et al., 2013).

properties

IUPAC Name

N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O7S2/c1-32(26,27)17-5-3-2-4-16(17)19-22-23-20(31-19)21-18(25)14-6-8-15(9-7-14)33(28,29)24-10-12-30-13-11-24/h2-9H,10-13H2,1H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZUFSDZSLVCHSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.